Oral Bioavailability and Systemic Exposure: GS-621763 Enables Oral Delivery of GS-441524 in Mice
GS-621763 achieves dose-proportional plasma exposure of the active metabolite GS-441524 following oral administration, whereas the parent nucleoside GS-441524 exhibits poor oral bioavailability and remdesivir requires intravenous infusion [1]. In uninfected BALB/c mice, a single oral dose of 20 mg/kg GS-621763 produced sustained plasma GS-441524 concentrations, with undetectable circulating prodrug levels, indicating rapid and complete metabolic conversion [2].
| Evidence Dimension | Oral bioavailability and systemic metabolite exposure |
|---|---|
| Target Compound Data | GS-621763: Dose-proportional GS-441524 plasma exposure; prodrug undetectable in plasma post-dose |
| Comparator Or Baseline | GS-441524: Poor oral bioavailability (class-level inference); Remdesivir: Intravenous administration required |
| Quantified Difference | Quantitative plasma GS-441524 levels: 5 mg/kg and 20 mg/kg oral GS-621763 produced dose-proportional exposure in mice |
| Conditions | Single oral administration in uninfected BALB/c mice; plasma pharmacokinetics measured over time |
Why This Matters
Enables oral administration of a remdesivir-equivalent antiviral, expanding research utility beyond IV-dependent models and supporting early-intervention studies.
- [1] Schäfer A, Martinez DR, Won JJ, et al. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice. Sci Transl Med. 2022;14(643):eabm3410. View Source
- [2] Schäfer A, Martinez DR, Won JJ, et al. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice. Sci Transl Med. 2022;14(643):eabm3410. Figure 2A. View Source
